molecular formula C11H18F2N2O2 B13476193 Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate CAS No. 2919955-27-2

Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate

Cat. No.: B13476193
CAS No.: 2919955-27-2
M. Wt: 248.27 g/mol
InChI Key: IGGURDGHUOEXFV-UHFFFAOYSA-N
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Description

Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine atoms and a spirocyclic framework contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a suitable amine with a difluorocyclopropane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to further functionalization to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the purification process may be streamlined using techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted spirocyclic compounds, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The spirocyclic structure may also contribute to its unique interaction with biological molecules, affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoro substitution in tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate distinguishes it from other similar compounds. This substitution can significantly alter its chemical properties, such as reactivity and binding affinity, making it a unique and valuable compound for various applications.

Properties

CAS No.

2919955-27-2

Molecular Formula

C11H18F2N2O2

Molecular Weight

248.27 g/mol

IUPAC Name

tert-butyl 2,2-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-14-7-10(15)6-11(10,12)13/h14H,4-7H2,1-3H3

InChI Key

IGGURDGHUOEXFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC12CC2(F)F

Origin of Product

United States

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